Propan-2-yl propyl carbonate

Description

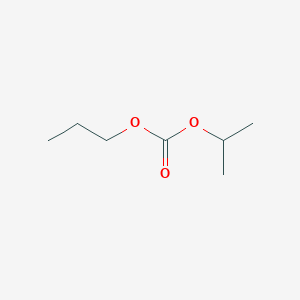

Structure

3D Structure

Properties

CAS No. |

119812-13-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

propan-2-yl propyl carbonate |

InChI |

InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

YSXQKGSCQVYVQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Alkyl Carbonates

Strategies for the Formation of Linear Carbonate Linkages

Phosgenation Routes in Carbonate Synthesis

The use of phosgene (B1210022) (COCl₂) represents one of the oldest and most established methods for synthesizing organic carbonates. researchgate.net Industrially, it has been a widely used and economically viable route for producing these compounds. researchgate.netmdpi.com The process typically involves the reaction of an alcohol with phosgene. This reaction proceeds through a chloroformate intermediate, which subsequently reacts with a second alcohol molecule to yield the final carbonate product. The reaction can be catalyzed by common bases such as sodium hydroxide (B78521), sodium carbonate, or pyridine. encyclopedia.pub

Despite its effectiveness, the phosgenation route is fraught with significant drawbacks. Phosgene is an extremely toxic and hazardous gas, necessitating stringent safety measures for its handling, storage, and transport. researchgate.netmdpi.com Furthermore, the reaction produces hydrogen chloride (HCl) as a byproduct, which is corrosive to equipment and poses environmental concerns. encyclopedia.pub These safety and environmental issues have spurred significant research into developing safer, phosgene-free alternatives for carbonate synthesis. researchgate.netacs.org

Transesterification with Dialkyl Carbonates

Transesterification has emerged as a prominent and greener alternative to phosgenation for synthesizing both symmetrical and unsymmetrical alkyl carbonates. researchgate.net This method involves reacting an alcohol with a readily available dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), in the presence of a catalyst. researchgate.netfrontiersin.org The equilibrium can be shifted toward the desired product by using a large excess of the starting carbonate. frontiersin.org

The synthesis of various unsymmetrical carbonates has been successfully demonstrated using this method. For instance, propan-2-yl methyl carbonate can be synthesized by the transesterification of DMC with propan-2-ol under refluxing conditions using potassium carbonate as a base catalyst. iupac.org

Detailed research into the synthesis of ethyl propyl carbonate via transesterification of diethyl carbonate (DEC) with n-propanol has been conducted using a potassium carbonate on magnesium oxide support (K₂CO₃/MgO) as a catalyst. researchgate.net The study investigated the effects of catalyst loading, reaction time, and reactant ratios to optimize the yield. researchgate.net The results indicated that weak basic sites on the catalyst are likely the active sites for the reaction. researchgate.net

Table 1: Research Findings for Ethyl Propyl Carbonate Synthesis via Transesterification researchgate.net This table is interactive. You can sort and filter the data.

| Catalyst | Catalyst Loading (% mass) | Reactant Ratio (n(DEC):n(n-propanol)) | Temperature (K) | Reaction Time (h) | DEC Conversion (%) | EPC Selectivity (%) | EPC Yield (%) |

|---|

Reactions Involving Urea (B33335) and Alcohols

The alcoholysis of urea is another attractive non-phosgene route for the synthesis of dialkyl carbonates. researchgate.net This method is advantageous due to the use of inexpensive, abundant, and non-toxic raw materials. researchgate.netgoogle.com The reaction proceeds in two main stages: first, urea reacts with an alcohol to form an alkyl carbamate (B1207046) intermediate, releasing ammonia (B1221849). In the second stage, this carbamate reacts with another molecule of alcohol to yield the dialkyl carbonate, with further release of ammonia. google.comaiche.org A key benefit of this process is that the ammonia byproduct can be captured and recycled to produce urea, creating a more sustainable loop. researchgate.net

The synthesis is typically carried out at elevated temperatures and pressures in the presence of a catalyst. google.com A variety of catalysts have been found to be effective, including solid base catalysts and compounds of metals like zinc, magnesium, and cobalt. google.comgoogle.com The use of catalytic distillation technology can enhance the conversion rate and the yield of the dialkyl carbonate by continuously removing the ammonia byproduct to drive the reaction forward. google.com

Table 2: General Reaction Conditions for Dialkyl Carbonate Synthesis via Urea Alcoholysis google.com This table is interactive. You can sort and filter the data.

| Parameter | Range | Unit |

|---|---|---|

| Reaction Temperature | 150 - 300 | °C |

| Reaction Pressure | 0.1 - 10 | MPa |

| Urea to Alcohol Molar Ratio | 1:100 - 1:0.01 | - |

Reaction Mechanisms and Chemical Transformations of Alkyl Carbonates

General Reaction Pathways of Carbonate Esters

The carbonate ester group is susceptible to attack by a wide range of nucleophiles, leading to several fundamental reaction types. These reactions are central to both the synthesis and degradation of these compounds.

The hydrolysis of a carbonate ester, such as propan-2-yl propyl carbonate, involves its reaction with water to yield alcohols and carbon dioxide. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This addition-elimination pathway, known as the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), is a common pathway for ester hydrolysis. The reaction proceeds through a tetrahedral intermediate, which then collapses to form an alcohol and a transient alkyl carbonate anion, which subsequently decomposes. For this compound, this would yield propan-2-ol, propan-1-ol, and a carbonate salt.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this activated carbonyl group. Following proton transfer and elimination, the carbonate ester decomposes into the corresponding alcohols (propan-2-ol and propan-1-ol) and carbon dioxide.

Transesterification is a crucial reaction for modifying the structure of carbonate esters. In this process, an alcohol reacts with a carbonate ester in the presence of a catalyst to exchange one of the alkoxy groups. The reaction of this compound with an alcohol (R'-OH) would result in a new, unsymmetrical or symmetrical carbonate ester.

This equilibrium-driven process can be catalyzed by acids, bases, or specific enzymes. The disproportionation of unsymmetrical carbonates into their symmetrical counterparts is a related process that can occur under catalytic conditions. acs.org For instance, this compound could potentially disproportionate into diisopropyl carbonate and dipropyl carbonate.

| Reaction Type | Reactants | Products | Catalyst |

| Hydrolysis | This compound, Water | Propan-2-ol, Propan-1-ol, Carbon Dioxide | Acid or Base |

| Transesterification | This compound, Alcohol (R'-OH) | New carbonate ester(s), Propan-2-ol and/or Propan-1-ol | Acid, Base, or Enzyme |

The carbonyl carbon of this compound is an electrophilic center that can be attacked by various nucleophiles other than water or alcohols. These reactions are fundamental to the use of carbonates as synthetic intermediates.

Aminolysis: Primary or secondary amines can react with carbonate esters to form carbamates. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of an alcohol. The reaction of this compound with an amine would yield a carbamate (B1207046), along with propan-2-ol and/or propan-1-ol.

Other Nucleophiles: Stronger nucleophiles, such as Grignard reagents or organolithium compounds, can also react with carbonate esters. However, these reactions can be complex and may lead to the addition of two equivalents of the organometallic reagent to the carbonyl carbon after initial substitution, resulting in the formation of tertiary alcohols.

Carbonate Functionality as a Protecting Group Strategy in Organic Synthesis

The carbonate group is an effective protecting group for alcohols and phenols due to its relative stability under a range of conditions and the availability of specific methods for its removal. An alcohol (ROH) can be converted to an alkyl carbonate, such as a methyl or ethyl carbonate, to mask its reactivity.

While this compound itself is not a protecting group, its constituent parts (the isopropyl and propyl carbonate moieties) can be used in this capacity. The formation of a carbonate protects the hydroxyl group from oxidation, reduction, and reactions with many nucleophiles. Deprotection, or removal of the carbonate group, is typically achieved through hydrolysis under basic conditions, such as with aqueous sodium hydroxide or potassium carbonate in methanol (B129727), which regenerates the original alcohol. This strategy is valuable in multi-step syntheses where the selective reaction of different functional groups is required.

Advanced Spectroscopic and Computational Analysis of Alkyl Carbonate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of propan-2-yl propyl carbonate reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of these signals allow for the complete assignment of the proton environment.

The expected ¹H NMR spectrum would show signals corresponding to the methyl (CH₃) and methine (CH) protons of the propan-2-yl group, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the carbonate functional group. For instance, the methine proton of the propan-2-yl group and the methylene protons of the propyl group directly attached to the oxygen atoms are expected to appear at a lower field (higher ppm) compared to the terminal methyl protons. docbrown.info The spin-spin coupling between adjacent non-equivalent protons leads to characteristic splitting patterns, following the n+1 rule, which further aids in structural confirmation. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Propyl-CH₃ | ~0.9 | Triplet |

| Propyl-CH₂ | ~1.6 | Sextet |

| Propyl-OCH₂ | ~4.0 | Triplet |

| Isopropyl-CH₃ | ~1.3 | Doublet |

| Isopropyl-CH | ~4.8 | Septet |

Disclaimer: This table presents predicted values based on typical chemical shifts for similar functional groups and may not represent experimentally verified data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info

The spectrum is expected to show signals for the carbonyl carbon (C=O) of the carbonate group at a significantly downfield position, typically in the range of 150-160 ppm. rsc.orgchemicalbook.com The carbon atoms directly bonded to oxygen (the methine carbon of the propan-2-yl group and the methylene carbon of the propyl group) will also be shifted downfield. The methyl carbons of both the propyl and propan-2-yl groups will appear at higher fields (lower ppm). docbrown.info The number of distinct signals confirms the presence of different carbon environments within the molecule. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~155 |

| Isopropyl-CH | ~72 |

| Propyl-OCH₂ | ~68 |

| Propyl-CH₂ | ~22 |

| Isopropyl-CH₃ | ~21 |

| Propyl-CH₃ | ~10 |

Disclaimer: This table presents predicted values based on typical chemical shifts for similar functional groups and may not represent experimentally verified data.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The infrared (IR) spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the region of 1740-1800 cm⁻¹. researchgate.net Other characteristic absorptions include C-O stretching vibrations, which are expected in the fingerprint region between 1300 and 1000 cm⁻¹, and C-H stretching and bending vibrations from the alkyl groups. electrochem.org The vapor phase IR spectrum is accessible through spectral databases. nih.gov

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. docbrown.info In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (146.18 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alkyl carbonates involve the loss of alkyl and alkoxy groups, as well as the elimination of carbon dioxide. The analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions helps to piece together the molecular structure. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds. nih.gov

Computational Chemistry Approaches for Structure and Reactivity

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into the intricate world of molecular structures and reactions. By leveraging the principles of quantum mechanics and classical mechanics, computational methods allow for the detailed examination of chemical phenomena that are often difficult or impossible to probe through experimental means alone. Among the various techniques available, Density Functional Theory (DFT) has become particularly prominent due to its favorable balance of computational cost and accuracy. This section will delve into the application of DFT for elucidating the molecular properties and reaction mechanisms of alkyl carbonates, with a specific focus on this compound.

Density Functional Theory (DFT) Studies on Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study a range of properties of organic carbonates, from their molecular geometry and vibrational frequencies to their behavior in complex chemical reactions.

Molecular Properties:

DFT calculations are instrumental in determining the equilibrium geometries of molecules like this compound. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted with high accuracy. For instance, DFT studies on various linear alkyl carbonates reveal trends in how the alkyl chain length and branching affect the central carbonate moiety. researchgate.netboisestate.edu For this compound, the asymmetry introduced by the propyl and isopropyl groups is expected to result in a non-planar geometry around the carbonate group to minimize steric hindrance.

The electronic properties of alkyl carbonates are also a key focus of DFT studies. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical stability and reactivity of the molecule. Studies on analogous linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) show that the nature of the alkyl group influences these electronic properties. nih.gov It is generally observed that the interaction strength of linear carbonate solvents with cations like Li⁺ follows the order DEC > EMC > DMC, suggesting that the polarizability and size of the alkyl groups play a significant role. researchgate.net

Vibrational spectroscopy is another area where DFT calculations provide valuable insights. Calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm molecular structures and assign spectral bands to specific vibrational modes. mdpi.comacs.org For this compound, characteristic vibrational modes would include the C=O stretching frequency, C-O stretching frequencies, and various C-H bending and stretching modes from the alkyl chains. DFT studies on related carbonates show that the C=O stretching frequency is sensitive to the molecular environment and intermolecular interactions. acs.orgresearchgate.net

The following table presents a selection of computed properties for representative linear alkyl carbonates, which can provide a basis for understanding this compound.

| Property | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Propylene (B89431) Carbonate (PC - cyclic) | Reference |

|---|---|---|---|---|

| C=O Bond Length (Å) | ~1.20 | ~1.21 | ~1.19 | researchgate.net |

| HOMO-LUMO Gap (eV) | ~8.0 | ~7.8 | ~7.5 | boisestate.edunih.gov |

| Calculated C=O Stretch (cm⁻¹) | ~1750 | ~1745 | ~1800 | acs.orgresearchgate.net |

Reaction Mechanisms:

DFT is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For alkyl carbonates, several types of reactions have been investigated using DFT.

Hydrolysis: The hydrolysis of carbonate esters is a fundamental reaction. DFT studies can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, mapping out the potential energy surface for the reaction. conicet.gov.armdpi.com The mechanism can proceed through different pathways, and DFT helps to determine the most energetically favorable route. For an asymmetric carbonate like this compound, hydrolysis would lead to the formation of propan-2-ol, propan-1-ol, and carbon dioxide.

Transesterification: This reaction is crucial for the synthesis of different carbonate species. For example, the transesterification of propylene carbonate with methanol (B129727) to produce dimethyl carbonate has been studied. researchgate.net DFT calculations can elucidate the role of catalysts in lowering the activation energy barrier for the reaction. biust.ac.bw The reactivity in transesterification is sensitive to steric effects of the alkyl groups, with a general reactivity order of Me > Et > Pr > i-Pr. This suggests that the isopropyl group in this compound would exhibit lower reactivity compared to the propyl group.

Pyrolysis: The gas-phase pyrolysis of unsymmetrical alkyl carbonates has been studied, revealing that these reactions often proceed through a six-membered cyclic transition state (Chugaev-type elimination). rsc.org DFT can be used to model this transition state and calculate the activation energy, providing insights into the thermal stability of the carbonate.

Aminolysis: The reaction of carbonates with amines to form carbamates is another important transformation. DFT investigations on the aminolysis of cyclic carbonates have shown that the reaction mechanism can be complex, often involving multiple steps and being sensitive to the nature of the amine and the presence of catalysts. rsc.orgrsc.orgrsc.org

The table below summarizes key energetic data from DFT studies on reaction mechanisms of related carbonates.

| Reaction Type | Model Compound | Calculated Activation Energy (ΔG‡) (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Aminolysis (uncatalyzed) | Propylene Carbonate + Methylamine | ~30 | M06-2X/6-311G(d,p) | rsc.org |

| Aminolysis (TBD catalyzed) | Propylene Carbonate + Aniline | 17.8 | M06-2X/6-311G(d,p) | rsc.org |

| Cycloaddition (Iodide catalyzed) | Styrene Oxide + CO₂ | 25.5 (ring opening) | DFT | nih.gov |

Catalytic Systems in Alkyl Carbonate Synthesis and Transformation

Homogeneous Catalysis in Carbonate Formation

Homogeneous catalysts, which operate in the same phase as the reactants, have been extensively studied for alkyl carbonate synthesis. Common methods include the transesterification of a starting carbonate (like dimethyl or diethyl carbonate) with the desired alcohols (in this case, propan-1-ol and propan-2-ol).

Basic catalysts are particularly effective in this context. Studies have shown that inorganic carbonates and alkali metal alkoxides can efficiently catalyze the alkylation of phenols with glycerol carbonate, a reaction analogous to the transesterification needed for propan-2-yl propyl carbonate. For instance, catalysts such as potassium carbonate (K₂CO₃) and sodium methoxide (CH₃ONa) have demonstrated high activity in forming carbonate linkages under solventless conditions. acs.org In such base-catalyzed mechanisms, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the carbonate substrate.

Organometallic complexes also serve as effective homogeneous catalysts. acs.org For example, organotin compounds have been employed in the reaction of alcohols with urea (B33335) to produce dialkyl carbonates. The catalytic activity is influenced by the structure of the organotin compound, with dialkyltin(IV) compounds often showing optimal performance.

Heterogeneous Catalysis in Carbonate Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the product mixture, potential for reuse, and enhanced stability. mdpi.comwikipedia.org This simplifies downstream processing and contributes to more cost-effective and sustainable industrial processes.

A variety of solid catalysts have been developed for alkyl carbonate synthesis, primarily through transesterification. researchgate.net These include:

Metal Oxides: Alkaline earth metal oxides like magnesium oxide (MgO) and calcium oxide (CaO) are effective solid base catalysts. mdpi.comnih.gov Their basic sites on the solid surface enhance the reactivity of the alcohol. mdpi.com MgO, for instance, has been used in the reaction of phenol with glycerol carbonate at elevated temperatures (around 200°C) and shows performance comparable to homogeneous catalysts. acs.org

Zeolites: These microporous aluminosilicates can be tailored to provide specific catalytic activities. researchgate.net Sodium mordenite, a type of zeolite, has been shown to be active in carbonate synthesis, with its selectivity being temperature-dependent.

Hydrotalcites: These layered double hydroxides can act as reusable solid base catalysts for the synthesis of glycerol carbonate from glycerol and dialkyl carbonates under moderate conditions. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions and organic ligands. wikipedia.orgpku.edu.cnresearchgate.net Their high surface area and tunable pore structures make them highly effective catalysts for the transesterification of diethyl carbonate with various alcohols, leading to asymmetric organic carbonates with high yield and selectivity. pku.edu.cnresearchgate.netingentaconnect.com MOFs can be readily recovered by centrifugation and reused multiple times. pku.edu.cnresearchgate.net

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| MgO | Phenol + Glycerol Carbonate | 200 | Comparable to homogeneous | Inexpensive, stable solid base | acs.org |

| Na-Mordenite (Zeolite) | Phenol + Glycerol Carbonate | 170-200 | Temperature-dependent selectivity | Shape selectivity, tunable acidity/basicity | |

| Mg-Al Hydrotalcite | Glycerol + Dialkyl Carbonates | Moderate | High activity | Reusable, high surface area | rsc.org |

| Metal-Organic Frameworks (MOFs) | Diethyl Carbonate + Alcohols | Ambient to 125 | Moderate to high | High surface area, tunable porosity, reusable | pku.edu.cnresearchgate.net |

| KAlO₂/γ-Al₂O₃ | Ethylene (B1197577) Carbonate + Methanol (B129727) | 100 | ~80 (EC conversion) | High efficiency at lower temperatures | researchgate.net |

Biocatalysis in Stereoselective Carbonate Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful tool for green and highly selective synthesis. Enzymes operate under mild conditions (temperature and pressure) and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

For carbonate synthesis, lipases are particularly effective biocatalysts. They can mediate the transesterification between a dialkyl carbonate, such as dimethyl carbonate (DMC), and various alcohols. rsc.org This approach avoids the use of toxic chemicals and harsh reaction conditions. acs.org

Key findings in the biocatalytic synthesis of organic carbonates include:

High Yields: The enzyme Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been successfully used for the synthesis of asymmetric organic carbonates, achieving yields as high as 95.6% under optimized conditions (60°C). rsc.org

Enzyme Reusability: A significant advantage of using immobilized enzymes is their stability and reusability. Novozym 435 has been shown to retain 90% of its original activity even after nine reaction cycles. rsc.org

Flow Chemistry: Lipase-catalyzed synthesis has been adapted to continuous flow systems, allowing for high catalyst productivity and quantitative yields of products like tyrosol methyl carbonate in neat dimethyl carbonate. nih.govrsc.org

Polymer Synthesis: Lipases like CALB can also catalyze condensation reactions to form aliphatic poly(carbonate-co-esters) under mild temperatures (60–95°C). acs.org

This enzymatic route is highly promising for producing chiral carbonates if a racemic alcohol is used as a substrate, as the enzyme can selectively acylate one enantiomer, leading to a kinetic resolution.

Catalytic Systems for Carbon Dioxide Utilization in Carbonate Formation

The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, aiming to convert an abundant waste product into valuable chemicals. semanticscholar.orgresearchgate.netnih.gov The synthesis of organic carbonates directly from CO₂ and alcohols is an atom-economical and environmentally benign alternative to traditional methods. researchgate.net However, this reaction is thermodynamically challenging due to the high stability of the CO₂ molecule, necessitating the use of effective catalysts and often strategies to remove the water byproduct. rsc.orgacs.orgresearchgate.netmathnet.ru

Two primary catalytic pathways for CO₂ utilization in carbonate synthesis are:

Cycloaddition of CO₂ to Epoxides: This is a well-established, 100% atom-economic reaction to form cyclic carbonates. rsc.orgrsc.org The energy released from the ring-opening of the strained epoxide ring helps to overcome the thermodynamic stability of CO₂. rsc.org A wide range of homogeneous and heterogeneous catalysts, including metal complexes, organocatalysts, and MOFs, have been developed for this transformation. rsc.orgmdpi.comacs.orgwhiterose.ac.ukmdpi.comrsc.org The resulting cyclic carbonate can then be transesterified with alcohols like propan-1-ol and propan-2-ol to yield the desired asymmetric dialkyl carbonate.

Direct Synthesis from CO₂ and Alcohols: This route is more direct but is limited by equilibrium. researchgate.netacs.org The reaction produces water, which can hydrolyze the carbonate product and deactivate the catalyst. To drive the reaction forward, dehydrating agents or reaction conditions that facilitate water removal are essential. Catalysts such as cerium oxide (CeO₂) have been shown to be effective, particularly when used with tetraalkyl orthosilicates as dehydrating agents, enabling the synthesis of dialkyl carbonates even at atmospheric pressure of CO₂. acs.orgresearchgate.net Organometallic catalysts based on various metals, including titanium, zirconium, and tin, are also active in this direct synthesis. acs.orgmathnet.ruacs.org

| Catalytic System | Route | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Metal(salen) complexes (e.g., Al, Co) | Cycloaddition | Epoxides + CO₂ | Can be used for kinetic resolution of racemic epoxides to form chiral carbonates. | mdpi.com |

| Boron-based catalysts (e.g., B₂O₃) | Cycloaddition | Epoxides + CO₂ | Effective metal-free heterogeneous system. | whiterose.ac.uk |

| Metal-Organic Frameworks (MOFs) | Cycloaddition | Epoxides + CO₂ | Highly active and recyclable; can operate at room temperature. | rsc.org |

| CeO₂ with dehydrating agent | Direct Synthesis | Alcohols + CO₂ | Enables reaction at low CO₂ pressure by overcoming equilibrium limitations. | acs.orgresearchgate.netmdpi.com |

| Dibutyltin(IV) oxide | Direct Synthesis | Alcohols + CO₂ | Requires dehydrating agents to overcome equilibrium. | mathnet.ru |

Future Research Directions and Emerging Applications

Innovations in Synthetic Pathways and Catalysis for Alkyl Carbonates

The synthesis of alkyl carbonates has traditionally relied on hazardous reagents like phosgene (B1210022). mdpi.com Modern research, however, is intensely focused on developing safer, more efficient, and sustainable synthetic routes. These innovations are directly applicable to the production of propan-2-yl propyl carbonate.

A primary area of innovation is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with a mixture of propan-2-ol and propan-1-ol. mdpi.comiupac.org This method avoids toxic precursors and utilizes DMC, which is considered an environmentally benign building block. mdpi.com Research is geared towards optimizing catalysts for this reaction to enhance yield and selectivity.

Key catalytic advancements include:

Heterogeneous Base Catalysts: Novel solid base catalysts, such as α-KMgPO4 and Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz/Al2O3), are being developed. mdpi.comrsc.org These catalysts offer advantages like easy separation from the reaction mixture, reusability, and high activity, completing reactions in significantly shorter times. mdpi.com For instance, the α-KMgPO4 catalyst has been shown to complete the transesterification of DMC and n-octanol in just 10 minutes with high conversion and selectivity. mdpi.com

Metal Alkoxide Precursors: The use of metal alkoxides, particularly in sol-gel chemistry, presents a novel route to creating catalysts. mdpi.comresearchgate.net The insertion of carbon dioxide (CO2) into the metal-oxygen bond of metal alkoxides forms metal alkyl carbonates, which can then be used as precursors for highly defined catalysts, such as Cu/ZnO/Al2O3 for methanol (B129727) synthesis. mdpi.comresearchgate.net This approach allows for greater control over the catalyst's structure and properties. mdpi.com

Direct Synthesis from CO2: A major goal in green chemistry is the direct utilization of CO2 as a C1 building block. rsc.org Research is exploring the direct synthesis of dialkyl carbonates from CO2 and alcohols. rsc.org While challenging due to equilibrium limitations, the development of effective dehydrating agents and catalysts, like dibutyltin(IV) oxide, is making this route more feasible. rsc.org This pathway represents a highly sustainable method that could be adapted for this compound synthesis.

| Catalyst Type | Example | Key Advantages | Relevant Synthetic Route | Reference |

|---|---|---|---|---|

| Homogeneous Base | Potassium Carbonate (K2CO3) | Low cost, readily available. | Transesterification | mdpi.comiupac.org |

| Heterogeneous Base | α-KMgPO4 | High activity, rapid reaction times, reusable, easy separation. | Transesterification | mdpi.comdntb.gov.ua |

| Organocatalysts | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Effective for transesterification and polymerization. | Transesterification, Ring-Opening Polymerization | mdpi.com |

| Metal Alkoxide-Derived | Cu/ZnO/Al2O3 (from metal alkyl carbonate precursors) | High control over catalyst structure and activity. | Catalyst Synthesis | mdpi.comresearchgate.net |

| Organometallic | Dibutyltin(IV) oxide | Catalyzes direct synthesis from CO2 and ethanol. | Direct Synthesis from CO2 | rsc.org |

Expansion of Application Domains in Advanced Materials and Chemical Processes

The unique physicochemical properties of dialkyl carbonates make them suitable for a growing range of applications. researchgate.net Asymmetrical carbonates like this compound are valuable as intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net Future growth is anticipated in advanced materials and specialized chemical processes.

Electrolytes for Batteries: A significant application for alkyl carbonates is as solvents in the electrolytes of lithium-ion batteries. researchgate.net Their favorable properties, such as high polarity and low toxicity, are crucial. rsc.org While linear carbonates like DEC and DMC are common, research into novel formulations to improve battery performance, safety, and lifespan is ongoing. researchgate.netspecificpolymers.com The specific properties of this compound could be investigated for its potential use as a co-solvent in electrolytes for next-generation batteries, such as potassium-ion batteries, where solvent choice is critical for performance. oaepublish.comresearchgate.net

Monomers for Polymers: Dialkyl carbonates serve as monomers for producing polycarbonates, a class of thermoplastics with wide-ranging uses. kobe-u.ac.jp The development of phosgene-free routes to polycarbonates using dialkyl carbonates is a key area of sustainable polymer chemistry. kobe-u.ac.jp this compound could be explored as a monomer or a precursor in the synthesis of specialized polymers and non-isocyanate polyurethanes (NIPUs), contributing to the development of advanced, sustainable materials.

Green Solvents and Reagents: Organic carbonates are recognized as environmentally benign solvents and reagents. researchgate.netresearchgate.net They are biodegradable and have low toxicity compared to many conventional solvents. researchgate.net this compound could function as a green polar aprotic solvent or as an alkylating agent in organic synthesis, replacing more hazardous substances. researchgate.net For example, propylene (B89431) carbonate is being used as both a green solvent and reagent for the N-alkylation of heterocycles under neat conditions. nih.gov

Enhanced Sustainability and Integration into Circular Economy Frameworks

The push towards a circular economy—which emphasizes designing out waste, keeping materials in use, and regenerating natural systems—is heavily influencing chemical research and production. acs.orgeuropa.eu The synthesis and application of this compound are well-positioned to align with these principles.

Renewable Feedstocks: A key tenet of sustainability is the use of renewable raw materials. rsc.org The alcohols required for synthesizing this compound (propan-1-ol and propan-2-ol) can potentially be derived from biomass. Integrating bio-based feedstocks into the production process would significantly enhance the compound's green credentials.

Carbon Capture and Utilization (CCU): As mentioned, direct synthesis from CO2 is a major research frontier. researchgate.net Successfully developing this pathway on an industrial scale would transform this compound into a product of carbon capture and utilization, directly contributing to a circular carbon economy by converting waste CO2 into a valuable chemical. europa.eu

Designing for Recyclability: In the context of advanced materials like polymers, research is focusing on designing for chemical recyclability. researchgate.net By developing polymers from monomers like this compound that can be efficiently depolymerized and re-polymerized, a closed-loop system can be created, minimizing plastic waste and reducing the demand for virgin resources. acs.org This approach is central to achieving a circular economy for plastics and other materials. acs.orgey.com The development of such recyclable polymers from CO2 and bio-derived diols is an active area of research. researchgate.net

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 119812-13-4 | nih.govechemi.com |

| Molecular Formula | C7H14O3 | nih.govechemi.com |

| Molecular Weight | 146.18 g/mol | nih.govechemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

| Rotatable Bond Count | 5 | echemi.com |

Q & A

Q. What are the established laboratory synthesis methods for Propan-2-yl propyl carbonate?

this compound can be synthesized via transesterification, where propyl carbonate reacts with isopropyl alcohol under acidic or basic catalysis. Alternatively, supercritical CO₂-ionic liquid systems enable rapid and efficient synthesis by enhancing reaction kinetics and reducing side products . For peroxydicarbonate derivatives (e.g., diisopropyl peroxydicarbonate), controlled peroxide coupling under low temperatures is critical to avoid decomposition .

Q. How is the structural identity of this compound confirmed?

Structural confirmation requires a combination of:

- X-ray crystallography : SHELXL refinement can resolve bond lengths and angles, particularly for stereoisomers .

- Spectroscopy : Compare NMR (¹³C/¹H) and IR data with computational predictions (e.g., free energy calculations ).

- Chromatography : GC-MS or HPLC with UV detection validates purity and identifies degradation products .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS hazard class 4-3-III ).

- Thermal control : Store below 25°C to avoid peroxydicarbonate decomposition .

- First aid : Immediate rinsing with water for skin/eye contact and artificial respiration for inhalation exposure .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

Contradictions in properties like boiling point (e.g., 147°C vs. 240°C ) arise from impurities or measurement conditions. Standardize protocols:

- Use high-purity samples (>96% GC ).

- Employ differential scanning calorimetry (DSC) for precise phase-change data under controlled atmospheres .

Q. What role does stereochemistry play in the reactivity of this compound?

Stereoisomers (e.g., (2R)- vs. (2S)-configurations) exhibit distinct reactivity in transesterification due to steric hindrance. Chiral GC or HPLC with polarimetric detection can differentiate enantiomers . For example, (R)-propylene carbonate shows >95% enantiomeric excess in asymmetric syntheses .

Q. Which computational models predict thermodynamic stability and reaction pathways?

Density functional theory (DFT) calculates free energy profiles (ΔrG°) for reactions like hydrolysis or peroxide decomposition. Anchor datasets (e.g., alanine=39.89 RCD ) validate computational results against experimental thermochemistry.

Q. How are degradation products of this compound characterized?

Degradation pathways (e.g., hydrolysis to CO₂ and alcohols) are analyzed via:

- LC-MS : Identifies low-abundance intermediates using collision-induced dissociation (CID).

- Contactless conductivity detection : Enhances sensitivity for UV-inactive byproducts in capillary electrophoresis .

Methodological Notes

- Data interpretation : Cross-reference crystallographic (SHELX ) and spectroscopic data to resolve structural ambiguities.

- Stereochemical analysis : Use chiral columns (e.g., TFS phases ) for enantiomer separation.

- Safety compliance : Follow GHS guidelines and document hazard mitigation in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.